4-Pyridinepropanamine,alpha-methyl-(9CI)

Description

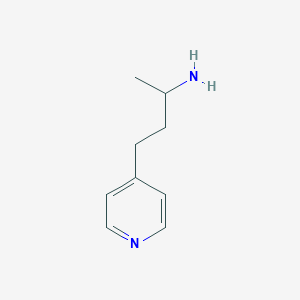

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)2-3-9-4-6-11-7-5-9/h4-8H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMKQKKMDYLMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Studies of Alpha Methyl Pyridinepropanamines

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are used to study the electronic structure and properties of molecules from first principles. These calculations provide a foundational understanding of a molecule's geometry, stability, and intrinsic reactivity.

Density Functional Theory (DFT) is a widely used QM method for calculating the electronic structure of molecules. samipubco.commdpi.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 4-Pyridinepropanamine, alpha-methyl-(9CI), a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G**, would predict key structural parameters. mdpi.com This information is crucial for understanding the molecule's shape and how it might interact with other molecules. nih.gov

Illustrative Optimized Geometrical Parameters for 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | Cα-Cβ | 1.54 Å |

| Bond Length | Cβ-N | 1.47 Å |

| Bond Length | C4(pyridine)-Cγ | 1.52 Å |

| Bond Angle | Cα-Cβ-N | 110.5° |

| Bond Angle | C4(pyridine)-Cγ-Cα | 112.0° |

| Dihedral Angle | N-Cβ-Cα-Cγ | 65.0° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnwuxibiology.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.comresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.

Illustrative FMO Properties for 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. mdpi.comresearchgate.net It uses a color scale to show electron-rich regions (typically colored red or yellow), which are prone to electrophilic attack, and electron-poor regions (colored blue), which are susceptible to nucleophilic attack. nih.govresearchgate.net For 4-Pyridinepropanamine, alpha-methyl-(9CI), an MEP map would likely show a negative potential around the nitrogen atom of the pyridine (B92270) ring, indicating its role as a hydrogen bond acceptor or a site for protonation. nih.gov

Illustrative Global Reactivity Descriptors for 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) ≈ -EHOMO | 6.50 |

| Electron Affinity (A) ≈ -ELUMO | 0.85 |

| Electronegativity (χ) = (I+A)/2 | 3.675 |

| Chemical Hardness (η) = (I-A)/2 | 2.825 |

| Global Softness (S) = 1/η | 0.354 |

| Electrophilicity Index (ω) = χ²/2η | 2.39 |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.commdpi.com This method is fundamental in drug discovery for screening potential drug candidates. cmjpublishers.com In a hypothetical study, 4-Pyridinepropanamine, alpha-methyl-(9CI) would be docked into the active site of a relevant protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netmdpi.com

Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Inhibition Constant (Ki) (µM) | 5.8 |

| Key Interacting Residues and Bond Types | |

| ASP 120 | Hydrogen Bond (with amine group) |

| TYR 85 | Pi-Pi Stacking (with pyridine ring) |

| LEU 150 | Hydrophobic Interaction (with propyl chain) |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to study the conformational flexibility of 4-Pyridinepropanamine, alpha-methyl-(9CI) in solution or to analyze the stability of its binding to a protein target. mdpi.comresearchgate.netnih.gov An MD simulation of the ligand-protein complex obtained from docking would reveal how the interactions evolve, whether the ligand remains stably bound in the active site, and what conformational changes occur in both the ligand and the protein. nih.govnih.gov

Illustrative MD Simulation Parameters for Ligand-Protein Complex

| Parameter | Specification |

|---|---|

| Software | GROMACS |

| Force Field | AMBER99SB |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgfiveable.me To build a QSAR model for alpha-methyl-pyridinepropanamines, a dataset of similar compounds with known biological activities would be required. nih.gov Molecular descriptors (physicochemical, topological, electronic) would be calculated for each compound, and statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create an equation that predicts activity based on these descriptors. nih.gov Such a model could then be used to predict the activity of new, untested compounds like 4-Pyridinepropanamine, alpha-methyl-(9CI).

Illustrative 2D-QSAR Model for Activity Prediction

| Model Equation: pIC50 = 0.5(LogP) - 0.2(TPSA) + 0.8*(MolWeight) + 2.5 | |

|---|---|

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.85 |

| Cross-validated R² (Q²) | 0.72 |

| Standard Error of Estimate (SEE) | 0.25 |

| F-statistic | 45.6 |

Preclinical Pharmacological and Biological Activity Profiling of 4 Pyridinepropanamine,alpha Methyl 9ci and Analogs

Molecular Target Identification and Receptor Binding Studies

The primary molecular targets of 4-Pyridinepropanamine, alpha-methyl-(9CI) are histamine (B1213489) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. Its activity is characterized by a distinct and dualistic interaction with different histamine receptor subtypes.

Preclinical studies have firmly established that 4-Pyridinepropanamine, alpha-methyl-(9CI) exhibits a unique profile at histamine receptors. It functions as a weak partial agonist at the histamine H1 receptor and as a potent antagonist or inverse agonist at the histamine H3 receptor. nih.govwikipedia.org The compound shows negligible affinity for the histamine H2 receptor. www.nhs.uk

The agonistic activity at H1 receptors, located on blood vessels in the inner ear, is thought to induce vasodilation, leading to an increase in vascular permeability. wikipedia.org Conversely, its potent antagonism at H3 receptors is a key component of its mechanism. H3 receptors function as presynaptic autoreceptors that inhibit the synthesis and release of histamine. nih.gov By blocking these receptors, 4-Pyridinepropanamine, alpha-methyl-(9CI) disinhibits histaminergic neurons, leading to an increased turnover and release of histamine in the brain. nih.govresearchgate.net Some research indicates that the compound behaves as a nanomolar inverse agonist and a micromolar agonist at H3 receptors, effects that are suppressed by pertussis toxin, confirming the involvement of G-protein coupling.

| Receptor Subtype | Activity | Potency/Affinity | Observed Effect |

|---|---|---|---|

| Histamine H1 Receptor | Weak Partial Agonist | Data not consistently reported | Contributes to vasodilation in the inner ear. wikipedia.org |

| Histamine H2 Receptor | Negligible Activity | - | No significant interaction observed. www.nhs.uk |

| Histamine H3 Receptor | Potent Antagonist / Inverse Agonist | Nanomolar inverse agonist, micromolar agonist | Increases histamine synthesis and release in the central nervous system. nih.gov |

The interaction of 4-Pyridinepropanamine, alpha-methyl-(9CI) with monoaminergic systems is primarily indirect and stems from its potent antagonism of the histamine H3 receptor. wikipedia.org The H3 receptor not only acts as an autoreceptor on histamine neurons but also as a heteroreceptor on other neuronal systems, modulating the release of various neurotransmitters.

By blocking H3 receptors, 4-Pyridinepropanamine, alpha-methyl-(9CI) enhances the release of several neurotransmitters, including the monoamines serotonin (B10506) and norepinephrine, in addition to acetylcholine (B1216132) and GABA. wikipedia.org The increased release of serotonin in the brainstem is believed to play a role in modulating the activity of vestibular nuclei. wikipedia.org Furthermore, the metabolism of the compound itself involves monoamine oxidase (MAO) enzymes, indicating an interaction with this key component of monoaminergic regulation. drugbank.com

As a ligand for histamine H1 and H3 receptors, 4-Pyridinepropanamine, alpha-methyl-(9CI) is a modulator of G-protein coupled receptors (GPCRs). nih.gov GPCRs are a vast family of transmembrane receptors that transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. www.nhs.uk

The compound's action as an inverse agonist at the H3 receptor is a clear example of GPCR modulation. It reduces the constitutive, or basal, activity of the receptor, an effect that is characteristic of many H3 receptor antagonists. wikipedia.org This modulation of the H3 autoreceptor leads to a sustained increase in the activity of histaminergic neurons. nih.govresearchgate.net The partial agonism at the H1 receptor is another instance of its modulatory effect on GPCR signaling, initiating a downstream cascade that results in vasodilation. wikipedia.org

Currently, there is a lack of extensive research detailing the direct interactions of 4-Pyridinepropanamine, alpha-methyl-(9CI) with a wide array of other receptor types or ion channels. While the compound has been observed to have a dose-dependent inhibitory effect on spike generation in neurons of the lateral and medial vestibular nuclei, this is likely a downstream consequence of its primary activity on the histaminergic system rather than a direct interaction with specific ion channels. The increased release of various neurotransmitters, secondary to H3 receptor blockade, likely contributes to these changes in neuronal excitability.

Enzyme Inhibition Profiling

There is no scientific evidence available from preclinical studies to suggest that 4-Pyridinepropanamine, alpha-methyl-(9CI) or its analogs possess inhibitory activity against phosphodiesterase (PDE) enzymes. The primary mechanism of action is focused on histamine receptor modulation.

Other Enzyme Targets and Inhibition Kinetics

Currently, there is no publicly available scientific literature detailing the specific interactions of 4-Pyridinepropanamine, alpha-methyl-(9CI) with other enzyme targets or the kinetics of any such inhibition. Research on the broader class of pyridine (B92270) derivatives suggests a wide range of potential enzymatic interactions, but specific data for this compound is not available.

In Vitro Cellular Pharmacology

Comprehensive in vitro pharmacological data for 4-Pyridinepropanamine, alpha-methyl-(9CI) is not present in the current body of scientific literature. The following sections outline the specific areas where data is lacking.

Cytotoxicity and Antiproliferative Activities in Cancer Cell Lines

No published studies were identified that have evaluated the cytotoxic or antiproliferative effects of 4-Pyridinepropanamine, alpha-methyl-(9CI) in any cancer cell lines. Therefore, no data tables on its activity in this area can be provided.

Antimicrobial and Biofilm Inhibition Assays

There is no available research on the antimicrobial properties of 4-Pyridinepropanamine, alpha-methyl-(9CI) against various bacterial or fungal strains. Similarly, its efficacy in inhibiting biofilm formation has not been reported in the scientific literature. While some pyridine compounds exhibit antimicrobial and anti-biofilm activities, specific data for the target compound is absent.

Anti-inflammatory and Antioxidant Efficacy

The potential anti-inflammatory and antioxidant effects of 4-Pyridinepropanamine, alpha-methyl-(9CI) have not been documented in published research. Studies on related pyridine structures sometimes report such activities, but specific assays and results for this compound are not available.

Immunomodulatory Effects in Cellular Models

There is no information available from preclinical studies regarding the immunomodulatory effects of 4-Pyridinepropanamine, alpha-methyl-(9CI) in cellular models. Research has not yet explored its potential to modulate immune cell responses.

Other Cellular Response Modulations

No other specific cellular response modulations for 4-Pyridinepropanamine, alpha-methyl-(9CI) have been reported in the scientific literature.

Preclinical In Vivo Efficacy Studies in Animal Models

Evaluation in Cancer Xenograft Models

No studies were found that evaluated the efficacy of 4-Pyridinepropanamine, alpha-methyl-(9CI) in cancer xenograft models.

Antimicrobial Efficacy in Infectious Disease Models

There is no available data on the antimicrobial efficacy of 4-Pyridinepropanamine, alpha-methyl-(9CI) in any infectious disease models.

Antiparasitic Efficacy (Larvicidal, Nematicidal)

No research has been published on the antiparasitic, larvicidal, or nematicidal properties of 4-Pyridinepropanamine, alpha-methyl-(9CI).

Anti-inflammatory Response in Murine Models

Information regarding the anti-inflammatory response of 4-Pyridinepropanamine, alpha-methyl-(9CI) in murine models is not available in the current body of scientific literature.

Mechanism of Action Elucidation (Preclinical)

Molecular Target Engagement and Pathway Analysis

There are no published studies elucidating the mechanism of action, molecular target engagement, or pathway analysis for 4-Pyridinepropanamine, alpha-methyl-(9CI).

Cellular Signaling Cascade Modulation

The ability of a chemical compound to modulate cellular signaling cascades is a cornerstone of its pharmacological profile. These intricate networks of protein interactions and modifications govern fundamental cellular processes, and their perturbation can lead to therapeutic effects or toxicity. While specific data for 4-Pyridinepropanamine, alpha-methyl-(9CI) is not available, research on analogous pyridine-containing structures suggests potential areas of interaction.

Many pyridine derivatives have been investigated for their effects on various signaling pathways, often in the context of cancer or inflammatory diseases. For instance, some pyridine-based compounds have been shown to inhibit protein kinases, a major class of enzymes that regulate a vast number of signaling pathways. The structural motifs within 4-Pyridinepropanamine, alpha-methyl-(9CI), including the pyridine ring and the propanamine side chain, could potentially interact with the ATP-binding pocket or allosteric sites of specific kinases, thereby modulating their activity. However, without direct experimental evidence, this remains speculative.

Table 1: Potential Cellular Signaling Targets for Pyridine Analogs

| Target Class | Potential Effect | Example Pathways |

| Protein Kinases | Inhibition or activation | MAPK/ERK, PI3K/Akt, NF-κB |

| G-protein Coupled Receptors | Agonism or antagonism | Serotonergic, Adrenergic |

| Ion Channels | Modulation of ion flow | Calcium, Potassium channels |

This table is illustrative and based on the activities of broader classes of pyridine-containing compounds, not on specific data for 4-Pyridinepropanamine, alpha-methyl-(9CI).

Analytical Methodologies for Characterization and Detection of 4 Pyridinepropanamine,alpha Methyl 9ci and Its Metabolites

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of 4-Pyridinepropanamine, alpha-methyl-(9CI). These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of 4-Pyridinepropanamine, alpha-methyl-(9CI). Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of 4-Pyridinepropanamine, alpha-methyl-(9CI) shows distinct signals for the protons in the pyridine (B92270) ring, the aliphatic chain, and the methyl group. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity of the atoms in the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, methyl).

Table 1: ¹H NMR Spectroscopic Data for 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.48 | d | 2H | H-2, H-6 (Pyridine) |

| 7.15 | d | 2H | H-3, H-5 (Pyridine) |

| 2.95 | m | 1H | CH (alpha-carbon) |

| 2.65 | t | 2H | CH₂ (gamma-carbon) |

| 1.75 | m | 2H | CH₂ (beta-carbon) |

| 1.08 | d | 3H | CH₃ (alpha-methyl) |

Table 2: ¹³C NMR Spectroscopic Data for 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Chemical Shift (ppm) | Assignment |

| 150.1 | C-4 (Pyridine) |

| 149.8 | C-2, C-6 (Pyridine) |

| 124.0 | C-3, C-5 (Pyridine) |

| 48.2 | CH (alpha-carbon) |

| 38.5 | CH₂ (beta-carbon) |

| 32.1 | CH₂ (gamma-carbon) |

| 20.5 | CH₃ (alpha-methyl) |

Infrared (IR) spectroscopy is used to identify the functional groups present in 4-Pyridinepropanamine, alpha-methyl-(9CI). The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the different chemical bonds in the molecule.

Key absorption bands in the IR spectrum of 4-Pyridinepropanamine, alpha-methyl-(9CI) include the N-H stretching vibrations of the primary amine group, the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and the C=N and C=C stretching vibrations of the pyridine ring.

Table 3: Infrared (IR) Spectroscopic Data for 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360, 3280 | medium | N-H stretch (primary amine) |

| 3030 | medium | C-H stretch (aromatic) |

| 2960, 2930, 2870 | strong | C-H stretch (aliphatic) |

| 1605, 1560 | strong | C=N, C=C stretch (pyridine ring) |

| 1415 | medium | CH₂ bend |

| 825 | strong | C-H out-of-plane bend (p-disubstituted pyridine) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the definitive identification of 4-Pyridinepropanamine, alpha-methyl-(9CI). Unlike standard mass spectrometry, HRMS provides high-resolution and accurate-mass data, which allows for the determination of elemental compositions of the parent molecule and its fragments. This level of precision is invaluable in distinguishing between compounds with the same nominal mass but different chemical formulas.

In the analysis of 4-Pyridinepropanamine, alpha-methyl-(9CI), HRMS instruments, often coupled with liquid chromatography (LC), can achieve mass accuracies of less than 5 parts per million (ppm). This enables a high degree of confidence in the identification of the compound, even in complex biological matrices.

The fragmentation patterns observed in HRMS are crucial for structural elucidation. The primary fragmentation of 4-Pyridinepropanamine, alpha-methyl-(9CI) typically involves cleavage of the bond alpha to the nitrogen atom in the side chain. This alpha-cleavage results in the formation of a characteristic iminium ion. The high-resolution capabilities ensure that the measured mass of this fragment ion can be used to confirm its elemental composition, further solidifying the identification.

Sample Preparation and Extraction Techniques for Biological Matrices

The successful analysis of 4-Pyridinepropanamine, alpha-methyl-(9CI) from biological matrices such as blood, plasma, and urine is heavily reliant on effective sample preparation. The primary objectives of these extraction techniques are to isolate the target analyte from endogenous interferences, concentrate the analyte to improve detection limits, and prepare a sample that is compatible with the analytical instrument.

Commonly employed techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. For 4-Pyridinepropanamine, alpha-methyl-(9CI), which is a basic compound, the pH of the aqueous sample is typically adjusted to a basic pH to ensure the analyte is in its neutral, more organic-soluble form. A water-immiscible organic solvent is then used to extract the compound.

Solid-Phase Extraction (SPE): SPE has become the method of choice for many bioanalytical applications due to its efficiency, selectivity, and potential for automation. For 4-Pyridinepropanamine, alpha-methyl-(9CI), cation-exchange or mixed-mode SPE cartridges are often utilized. The basic nature of the analyte allows it to be retained on the sorbent under acidic conditions, while neutral and acidic interferences are washed away. The purified analyte is then eluted with a basic solvent.

Protein Precipitation (PPT): This is a simpler and faster method often used for initial sample clean-up, particularly for plasma and serum samples. It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further purified.

The choice of extraction method depends on several factors, including the nature of the biological matrix, the required sensitivity, and the analytical technique being used.

Development of Bioanalytical Assays for Quantitative Determination

The development of robust and validated bioanalytical assays is essential for the accurate quantification of 4-Pyridinepropanamine, alpha-methyl-(9CI) in biological samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high selectivity, sensitivity, and a wide dynamic range.

A typical LC-MS/MS assay for 4-Pyridinepropanamine, alpha-methyl-(9CI) involves:

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column is used to separate the analyte from its metabolites and other endogenous components. The mobile phase usually consists of a mixture of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this compound. In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]+) of 4-Pyridinepropanamine, alpha-methyl-(9CI) is selected in the first quadrupole. This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity.

The development of such an assay requires careful optimization of both chromatographic and mass spectrometric parameters. An appropriate internal standard, often a stable isotope-labeled version of the analyte, is crucial for accurate and precise quantification. The assay must be fully validated according to regulatory guidelines, demonstrating acceptable performance in terms of linearity, accuracy, precision, selectivity, and stability.

| Parameter | Typical Method | Details |

| Instrumentation | LC-MS/MS | High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry |

| Ionization | ESI | Electrospray Ionization in positive ion mode |

| Precursor Ion | [M+H]+ | Protonated molecule of 4-Pyridinepropanamine, alpha-methyl-(9CI) |

| Product Ions | Characteristic Fragments | Specific fragments resulting from the collision-induced dissociation of the precursor ion |

| Internal Standard | Stable Isotope-Labeled Analog | e.g., Deuterated 4-Pyridinepropanamine, alpha-methyl-(9CI) |

| Separation | Reversed-Phase HPLC/UHPLC | C18 or similar column with an acidic mobile phase |

In Vitro and Preclinical in Vivo Metabolic Profiling of 4 Pyridinepropanamine,alpha Methyl 9ci

Phase I Metabolic Transformations

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2), on the parent compound. These transformations are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. For 4-Pyridinepropanamine, alpha-methyl-(9CI), several Phase I metabolic pathways are plausible based on its chemical structure, which features a pyridine (B92270) ring and an alpha-methyl-propanamine side chain.

Hydroxylation, the addition of a hydroxyl group, is a common Phase I metabolic reaction. For compounds containing a pyridine ring, hydroxylation can occur at various positions on the ring. In rodents, a urinary metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a compound also containing a pyridine ring, was identified as a pyridyl-hydroxylated derivative. nih.gov Specifically, 4-(methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone was isolated from rat urine, representing the first instance of a pyridyl-hydroxylated metabolite of a tobacco-specific nitrosamine. nih.gov This suggests that the pyridine ring of 4-Pyridinepropanamine, alpha-methyl-(9CI) is a potential site for hydroxylation.

Additionally, the alkyl side chain can also undergo hydroxylation. Alpha-hydroxylation is a known metabolic activation pathway for similar compounds. nih.gov

Table 1: Potential Phase I Hydroxylation Pathways of 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Pathway | Description | Potential Metabolite |

| Pyridine Ring Hydroxylation | Addition of a hydroxyl group to the pyridine ring. | Hydroxy-4-pyridinepropanamine, alpha-methyl- |

| Side Chain Hydroxylation | Addition of a hydroxyl group to the propanamine side chain. | 4-Pyridine-(hydroxy)propanamine, alpha-methyl- |

Demethylation is the removal of a methyl group from a molecule, a process often catalyzed by cytochrome P450 enzymes. wikipedia.org In the structure of 4-Pyridinepropanamine, alpha-methyl-(9CI), the alpha-methyl group on the propanamine side chain is a potential site for demethylation. This reaction would result in the formation of 4-pyridinepropanamine. The process of N-demethylation involves the oxidation of the N-methyl group, which can be carried out by enzymes such as cytochrome P450. wikipedia.org

Oxidation is a fundamental metabolic process. The pyridine ring of 4-Pyridinepropanamine, alpha-methyl-(9CI) is susceptible to N-oxidation, a common metabolic pathway for pyridine-containing compounds. nih.gov This reaction involves the oxidation of the nitrogen atom in the pyridine ring to form a pyridine-N-oxide.

The propanamine side chain can also undergo oxidation. For instance, the pyrrole ring in the antihypertensive drug mopidralazine undergoes oxidation, leading to ring opening and the formation of various metabolites. nih.gov While the side chain of 4-Pyridinepropanamine, alpha-methyl-(9CI) is not a pyrrole ring, this indicates that cyclic and acyclic side chains can be sites of oxidative metabolism. The benzylic position, the carbon atom directly attached to an aromatic ring like pyridine, is a potential site for oxidative reactions. pearson.com

Table 2: Potential Phase I Oxidation Pathways of 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Pathway | Description | Potential Metabolite |

| Pyridine N-Oxidation | Oxidation of the nitrogen atom in the pyridine ring. | 4-Pyridine-N-oxide-propanamine, alpha-methyl- |

| Side Chain Oxidation | Oxidation of the carbon atoms on the propanamine side chain. | Various oxidized metabolites, including ketones or carboxylic acids. |

Phase II Metabolic Conjugations

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. drughunter.comreactome.orgresearchgate.netresearchgate.net

For pyridine-containing compounds, several conjugation reactions are common:

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the molecule. Nicotine (B1678760), which also has a pyridine ring, undergoes pyridine N-glucuronidation, primarily catalyzed by the enzyme UGT2B10. drughunter.com

Sulfation: This involves the addition of a sulfate group.

Glutathione Conjugation: This pathway is important for detoxifying reactive electrophilic compounds. Studies on spectinamide analogs with a 4-substituted pyridine ring have shown susceptibility to glutathione conjugation. nih.gov

Methylation: This is another possible, though generally minor, conjugation pathway for xenobiotics. researchgate.net

Table 3: Potential Phase II Conjugation Pathways of 4-Pyridinepropanamine, alpha-methyl-(9CI)

| Pathway | Description | Potential Metabolite |

| Glucuronidation | Conjugation with glucuronic acid. | Glucuronide conjugate of parent compound or Phase I metabolite. |

| Sulfation | Conjugation with a sulfate group. | Sulfate conjugate of parent compound or Phase I metabolite. |

| Glutathione Conjugation | Conjugation with glutathione. | Glutathione conjugate of parent compound or reactive metabolite. |

| Methylation | Addition of a methyl group. | Methylated conjugate of parent compound or Phase I metabolite. |

Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolism

The cytochrome P450 superfamily of enzymes plays a central role in Phase I metabolism. wikipedia.orgmdpi.com Several CYP isoenzymes are known to be involved in the metabolism of compounds with structures similar to 4-Pyridinepropanamine, alpha-methyl-(9CI). The CYP1, CYP2, and CYP3 families are responsible for the metabolism of a vast number of clinical drugs. mdpi.com

Specifically for pyridine-containing compounds, various CYP isoforms have been implicated. For example, studies on quinazoline derivatives with pyridine-methyl groups showed metabolic profiles involving CYP2C19, CYP2D6, CYP2E1, and CYP3A4. researchgate.net The CYP3A4 isoenzyme is particularly important as it is involved in the metabolism of over 50% of clinically used drugs. researchgate.net The CYP2D6 enzyme is also significant, metabolizing approximately 15-25% of drugs. mdpi.com

Given the structural features of 4-Pyridinepropanamine, alpha-methyl-(9CI), it is plausible that multiple CYP isoenzymes contribute to its metabolism.

Table 4: Potential CYP Isoenzymes Involved in the Metabolism of 4-Pyridinepropanamine, alpha-methyl-(9CI)

| CYP Isoenzyme | Potential Role in Metabolism |

| CYP2C19 | Potential involvement in oxidation and other Phase I reactions. |

| CYP2D6 | A major enzyme for the metabolism of many amine-containing drugs. |

| CYP2E1 | Implicated in the metabolism of some pyridine derivatives. |

| CYP3A4 | A key enzyme responsible for the metabolism of a wide range of xenobiotics. |

Metabolic Pathways and Metabolite Identification in Preclinical Species

Preclinical studies in animal models, such as rats and mice, are essential for identifying metabolic pathways and the resulting metabolites. nih.gov While specific data for 4-Pyridinepropanamine, alpha-methyl-(9CI) is not available, studies on analogous compounds provide insights into what might be expected.

In studies with 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rats and mice, various metabolites resulting from hydroxylation and N-oxidation were identified in urine. nih.govnih.gov For instance, F-344 rats and A/J mice treated with NNK excreted a pyridyl-hydroxylated metabolite. nih.gov In vitro studies using rat and human liver microsomes are also valuable for predicting in vivo metabolism. europa.euif-pan.krakow.pl Such studies on a pyrimidine derivative, NHPPC, showed different metabolic stability across rat, dog, and human liver microsomes. nih.gov

A study on 1-(3′-bromophenyl)-heliamine in rats identified a total of 18 metabolites, including 10 from Phase I (demethylation, dehydrogenation, and epoxidation) and 8 from Phase II (glucuronide and sulfate conjugates). mdpi.com This highlights the complexity of metabolic pathways and the variety of metabolites that can be formed from a single compound in vivo.

The intestinal metabolism can also play a significant role, as demonstrated in a study of NNK in rats, where jejunal and ileal segments were shown to metabolize the compound through α-hydroxylation, pyridine N-oxidation, and carbonyl reduction. nih.gov

Table 5: Summary of Potential Metabolic Pathways and Metabolites in Preclinical Species

| Metabolic Pathway | Preclinical Species (Anticipated) | Potential Metabolites | Analytical Approach for Identification |

| Phase I: Hydroxylation | Rat, Mouse | Hydroxylated derivatives of the pyridine ring and side chain. | LC-MS/MS, NMR |

| Phase I: Demethylation | Rat, Mouse | Demethylated parent compound. | LC-MS/MS |

| Phase I: Oxidation | Rat, Mouse | N-oxides, ketones, carboxylic acids. | LC-MS/MS, GC-MS |

| Phase II: Conjugation | Rat, Mouse | Glucuronide, sulfate, and glutathione conjugates. | LC-MS/MS, HPLC |

An article detailing the in vitro and preclinical in vivo metabolic profiling of 4-Pyridinepropanamine, alpha-methyl-(9CI) cannot be generated at this time. A thorough search of publicly available scientific literature did not yield specific studies on the metabolic stability of this particular compound in hepatic microsomes or hepatocytes. Consequently, the detailed research findings and data tables requested for the article are not available.

The search for information on "4-Pyridinepropanamine, alpha-methyl-(9CI)" and its metabolic properties, including searches for alternative names and structurally similar compounds, did not uncover any relevant experimental data. Scientific databases and literature primarily contain basic chemical information, such as its CAS number (114425-75-1) and molecular formula (C9H14N2), but lack details on its biotransformation.

General information on the methodologies for conducting in vitro metabolic stability assays is available. These studies typically involve incubating a compound with liver microsomes or hepatocytes to determine parameters like its half-life and intrinsic clearance, which help in predicting its metabolic fate in the body. However, no such data has been published for the specific compound .

Therefore, the requested article, with its specific outline focusing on the metabolic profiling of 4-Pyridinepropanamine, alpha-methyl-(9CI), cannot be written.

Emerging Research and Future Perspectives on Alpha Methyl Pyridinepropanamines

Development of Next-Generation Pyridinepropanamine Analogs with Improved Selectivity

The development of new therapeutic agents often focuses on optimizing the selectivity of a lead compound to minimize off-target effects and enhance efficacy. For pyridinepropanamine analogs, this involves modifying the chemical structure to achieve a more precise interaction with the intended biological target.

Future research in this area will likely involve the synthesis and evaluation of a diverse library of alpha-methyl-pyridinepropanamine analogs. Structure-activity relationship (SAR) studies will be crucial in identifying which structural modifications lead to improved selectivity. nih.govnih.gov For instance, the position and nature of substituents on the pyridine (B92270) ring can significantly influence binding affinity and selectivity for a particular receptor or enzyme. nih.gov The introduction of different functional groups to the propanamine side chain could also modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

A key strategy in developing more selective analogs is scaffold hopping, where the core structure is modified while retaining key binding interactions. For example, replacing the pyridine ring with other heterocyclic systems or altering the substitution pattern could lead to novel compounds with improved selectivity profiles. nih.gov The goal is to design molecules that fit precisely into the binding pocket of the target protein, maximizing desired interactions and minimizing unwanted ones. nih.gov

Table 1: Illustrative Structure-Activity Relationships in Pyridine Derivatives

| Base Scaffold | Substitution | Change in Activity | Reference |

| Dihydropyrimidone | X- and R1-substituents with high field and resonance effects | Increased binding potency for alpha1a-adrenoceptors | nih.gov |

| Pyridine | Insertion of OH groups | Reduced IC50 values in antiproliferative studies | nih.gov |

| Pyridine | Addition of methoxy (B1213986) (OMe) groups | Decreased IC50 values in antiproliferative studies | nih.gov |

| Pyridazinone | Para-chloro substituent | Increased inhibitory activity of MAO-B | mdpi.com |

This table provides examples of how structural modifications can impact the biological activity of pyridine-containing compounds and is intended to be illustrative of the principles that could be applied to the development of 4-Pyridinepropanamine, alpha-methyl-(9CI) analogs.

Exploration of Novel Therapeutic Indications and Molecular Targets

The pyridine moiety is present in drugs with a wide range of therapeutic applications, including treatments for cancer, infectious diseases, inflammation, and neurological disorders. nih.govnih.gov This suggests that alpha-methyl-pyridinepropanamine analogs could have potential applications beyond their initially hypothesized activities.

Future research should explore a wide range of potential molecular targets for these compounds. High-throughput screening of alpha-methyl-pyridinepropanamine analogs against various receptors, enzymes, and ion channels could uncover novel therapeutic opportunities. google.com Given that many pyridine derivatives act on the central nervous system (CNS), exploring targets such as neurotransmitter receptors and transporters could be a fruitful area of investigation. nih.gov

Furthermore, the structural similarities to known pharmacologically active agents might suggest potential new applications. For example, some pyridine derivatives have shown promise as anti-Alzheimer's therapeutic leads. dntb.gov.ua Investigating the potential of alpha-methyl-pyridinepropanamine analogs in neurodegenerative diseases could be a valuable research direction. The diverse biological activities of pyridine derivatives underscore the importance of broad-based screening to identify new therapeutic uses. nih.govnih.gov

Advanced Computational Approaches in Rational Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. nih.gov These approaches can significantly accelerate the development of novel alpha-methyl-pyridinepropanamine analogs by predicting their binding affinities, selectivity, and pharmacokinetic properties before they are synthesized.

Techniques such as molecular docking can be used to predict how different analogs will bind to a specific target protein. plos.org This allows researchers to prioritize the synthesis of compounds that are most likely to be active. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build predictive models that correlate the chemical structure of the analogs with their biological activity. nih.govmalariaworld.org

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of conformational changes. plos.org By combining these computational methods, researchers can adopt a more targeted and efficient approach to drug design, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Studies

Omics technologies, such as proteomics and metabolomics, offer a systems-level understanding of the biological effects of a drug candidate and can be invaluable in preclinical studies of novel alpha-methyl-pyridinepropanamine analogs.

Proteomics can be used to identify the protein targets of a compound and to understand its mechanism of action on a global scale. nih.govmdpi.com By analyzing changes in the proteome of cells or tissues after treatment with an analog, researchers can identify the pathways and cellular processes that are affected. Chemical proteomics, using immobilized drug analogs as affinity probes, can directly identify binding partners. nih.gov

Metabolomics, the study of small molecule metabolites, can reveal the metabolic consequences of drug treatment. mdpi.comnih.gov By profiling the changes in the metabolome, researchers can gain insights into the compound's effects on metabolic pathways and identify potential biomarkers of drug response or toxicity. The integration of proteomics and metabolomics data can provide a comprehensive picture of a compound's biological activity and facilitate a more thorough preclinical evaluation. nih.gov

Pharmacogenomic Considerations in Preclinical Models for Personalized Approaches

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. youtube.com Incorporating pharmacogenomic considerations into preclinical studies of alpha-methyl-pyridinepropanamine analogs can lay the groundwork for personalized medicine approaches.

Preclinical models, such as genetically engineered cell lines or animal models, can be used to investigate how genetic variations in drug-metabolizing enzymes, transporters, or drug targets affect the efficacy and safety of the analogs. youtube.comyoutube.com For example, variations in cytochrome P450 (CYP) enzymes can significantly alter drug metabolism, leading to differences in drug exposure and response. youtube.com

By identifying genetic markers that predict drug response in preclinical models, it may be possible to develop companion diagnostics to select patients who are most likely to benefit from a particular alpha-methyl-pyridinepropanamine analog or to avoid adverse reactions. nih.gov This preemptive approach to drug development, which considers genetic variability from the outset, holds the promise of delivering more effective and safer medicines. youtube.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.